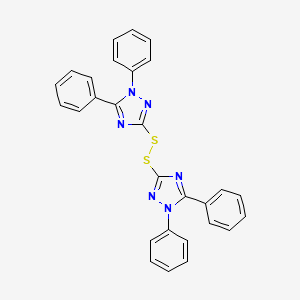
3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) typically involves the formation of the triazole ring followed by the introduction of the disulfide linkage. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The disulfide linkage can be introduced through the oxidation of thiol groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the cycloaddition reaction .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide linkage can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) involves its interaction with various molecular targets. The disulfide linkage can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The triazole rings can also interact with nucleic acids or other biomolecules, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Disulfanediylbis(1-propanamine) Dihydrochloride
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Comparison
Compared to similar compounds, 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is unique due to the presence of the diphenyl groups attached to the triazole rings. This structural feature can enhance its stability and increase its potential interactions with biological targets. Additionally, the disulfide linkage provides a unique reactive site that can be exploited in various chemical and biological applications .
Propiedades
Número CAS |
61199-39-1 |
|---|---|
Fórmula molecular |
C28H20N6S2 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
3-[(1,5-diphenyl-1,2,4-triazol-3-yl)disulfanyl]-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C28H20N6S2/c1-5-13-21(14-6-1)25-29-27(31-33(25)23-17-9-3-10-18-23)35-36-28-30-26(22-15-7-2-8-16-22)34(32-28)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
REVFKJQSVMRWRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)SSC4=NN(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
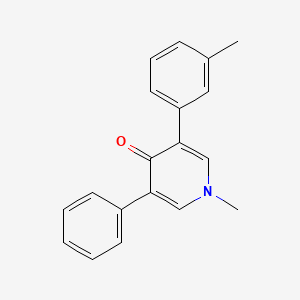
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
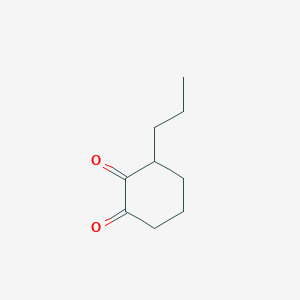
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
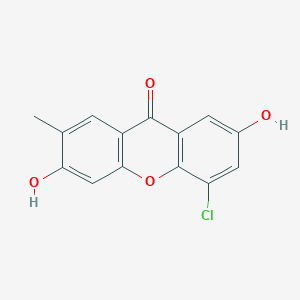
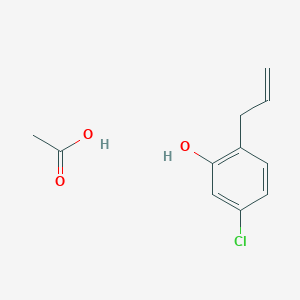

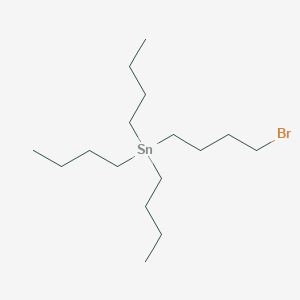
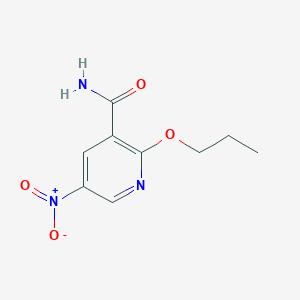
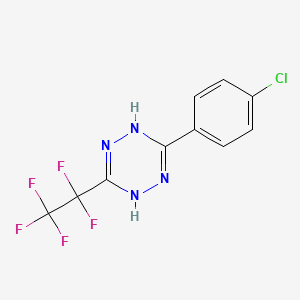
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
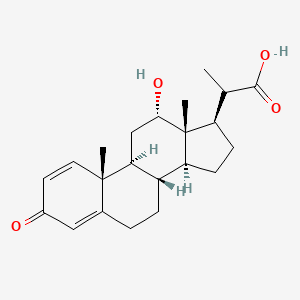
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
